4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide -

4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide

Catalog Number: EVT-3806706
CAS Number:
Molecular Formula: C20H23N3O4
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Aminophenyl)-4-trifluoromethylbenzamide (TFAP)

Compound Description: N-(4-Aminophenyl)-4-trifluoromethylbenzamide (TFAP) is a cyclooxygenase-1 (COX-1) inhibitor with analgesic effects. While it does not cause gastric damage, a known side effect of some other analgesics, it does cause reddish-purple coloration of urine and exhibits less potent analgesic effects compared to indomethacin. []

Relevance: TFAP shares a core benzamide structure with 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. Both compounds feature a benzamide core linked to a substituted phenyl ring at the amide nitrogen. The presence of different substituents on the benzamide ring (4-trifluoromethyl in TFAP versus 4-ethoxy-3-nitro in the target compound) and the phenyl ring (4-amino in TFAP versus 4-(1-piperidinyl) in the target compound) defines their specific properties and biological activity. []

Parsalmide

Compound Description: Parsalmide is a known cyclooxygenase-1 (COX-1) inhibitory analgesic agent. []

Relevance: While its specific structure is not detailed in the provided text, parsalmide is mentioned alongside TFAP as a COX-1 inhibitor with analgesic properties. Its structural similarity to TFAP, and subsequently to 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide, likely lies in the presence of a benzamide core structure. []

5-Amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v)

Compound Description: 5-Amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v) is a derivative exhibiting potent COX-1 inhibitory and analgesic activities comparable to indomethacin. []

Relevance: This compound shares a benzamide core structure with 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. The primary difference lies in the position and nature of the substituents on the benzamide ring. 9v has a 5-amino and 2-ethoxy substitution, whereas the target compound has a 4-ethoxy and 3-nitro substitution. Additionally, 9v features a 2-methoxyphenyl group attached to the amide nitrogen, while the target compound has a 4-(1-piperidinyl)phenyl group. These structural variations likely contribute to the differences in their biological activity. []

5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g)

Compound Description: 5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g) demonstrates stronger analgesic effects than indomethacin and 9v without inducing noticeable gastric damage or urine coloration. Despite this, its COX-1 inhibitory activity is weaker than both indomethacin and 9v. []

Relevance: This compound belongs to the same 5-amino-2-alkoxy-N-phenylbenzamide scaffold as 9v and shares a core benzamide structure with 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. Like 9v, it differs from the target compound in the position and nature of substituents on the benzamide ring (5-amino and 2-ethoxy vs. 4-ethoxy and 3-nitro) and the phenyl ring attached to the amide nitrogen (3-trifluoromethylphenyl vs. 4-(1-piperidinyl)phenyl). These structural differences likely account for the variations in their biological activity profiles. []

3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574)

Compound Description: 3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574) acts as a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. Its primary mechanism involves removing hERG channel inactivation, leading to significant potentiation of current amplitudes. []

Relevance: This compound shares a core benzamide structure with 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. Both compounds feature a benzamide core with a nitro group at the 3-position. The primary difference lies in the substituent on the phenyl ring attached to the amide nitrogen. ICA-105574 has a 4-phenoxyphenyl group, whereas the target compound has a 4-(1-piperidinyl)phenyl group. These variations in substituents could lead to different pharmacological activities and target specificities. []

Venetoclax

Compound Description: Venetoclax is a potent BCL-2 inhibitor used for treating various blood cancers. [] It undergoes metabolism primarily via enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] During oxidative stress degradation, it forms two potential impurities: venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA). []

Relevance: While the full structure of venetoclax is not provided, its reported metabolism and degradation products highlight the presence of a nitro group susceptible to reduction. This indicates a potential structural similarity with 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide, particularly regarding the presence and reactivity of the nitro group. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) represents a novel class of compounds acting as positive allosteric modulators (potentiators) of the metabotropic glutamate receptor (mGluR) subtype 5. [] It exhibits an EC50 of 77 ± 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 ± 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. [] Analog studies of CDPPB showed that some compounds can also act as positive allosteric modulators of mGluR1. []

Relevance: While CDPPB's core structure differs significantly from 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide, its role as a positive allosteric modulator of mGluR5 highlights a potential shared target for structurally diverse compounds. Modifications of CDPPB, especially in the para-position of the benzamide moiety and the ortho-position of the 1-phenyl ring, can influence its potency for mGluR5. [] This suggests that structural modifications to 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide could potentially modulate its interaction with mGluR5 or even impart allosteric modulation activity. [, ]

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: 4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71) is a CDPPB analog exhibiting selectivity for mGluR1, demonstrating 2.5-fold potentiation of glutamate-induced calcium transients in cells expressing mGluR1 at 10 μM. []

Relevance: VU-71 demonstrates the potential for structural modifications of CDPPB to shift selectivity towards different mGluR subtypes. While not directly related to 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide in core structure, it further exemplifies how seemingly unrelated compounds can share a common biological target (mGluR1 in this case) and how subtle structural changes can significantly impact subtype selectivity. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) is another CDPPB analog with enhanced potency compared to CDPPB, achieving a Ki of 156 ± 29 nM and an EC50 of 9.6 ± 1.9 nM in binding and functional assays, respectively. []

Relevance: VU-1545 exemplifies how the combination of optimal substituents and aromatic positions in CDPPB analogs can significantly improve their potency for mGluR5. Although not structurally similar to 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide, it highlights the importance of structure-activity relationships in drug discovery and suggests that exploring various structural modifications of 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide could lead to derivatives with altered activity profiles or target specificities. []

Properties

Product Name

4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide

IUPAC Name

4-ethoxy-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H23N3O4/c1-2-27-19-11-6-15(14-18(19)23(25)26)20(24)21-16-7-9-17(10-8-16)22-12-4-3-5-13-22/h6-11,14H,2-5,12-13H2,1H3,(H,21,24)

InChI Key

GXPHQYPBFVANAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.